molecular formula C13H18BClO3 B3034483 (2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1799974-98-3

(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B3034483
CAS No.: 1799974-98-3
M. Wt: 268.54
InChI Key: PSSMJUJQLCKZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol:

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Boronic Acid Esterification: : The starting materials typically include a phenol derivative and a boronic acid or its ester. The reaction conditions involve the use of a suitable catalyst, such as a palladium catalyst, and a solvent like toluene or dichloromethane.

  • Cross-Coupling Reactions: : This method involves the use of a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic compounds.

  • Reduction: : The boronic acid moiety can be reduced to form boronic esters or boronic acids.

  • Substitution: : The chlorine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and oxidizing agents like chromium(VI) oxide (CrO₃).

  • Reduction: : Typical reagents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents like amines, alcohols, and halides are used, often in the presence of a base or a catalyst.

Major Products Formed

  • Oxidation: : Phenolic compounds, quinones.

  • Reduction: : Boronic esters, boronic acids.

  • Substitution: : Amines, alcohols, halides.

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds.

  • Biology: : It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Medicine: : It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : It is utilized in the manufacturing of materials and chemicals that require precise molecular structures.

Comparison with Similar Compounds

The compound is compared with other boronic acid derivatives, such as phenylboronic acid and its esters. Its uniqueness lies in the presence of the chloro and methanol groups, which provide additional reactivity and functionality. Similar compounds include:

  • Phenylboronic Acid

  • Boronic Acid Esters

  • Chloroboronic Acids

These compounds share similar reactivity patterns but differ in their substituents and applications.

Properties

IUPAC Name

[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSMJUJQLCKZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 4
(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 6
(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.